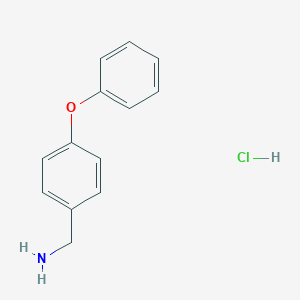

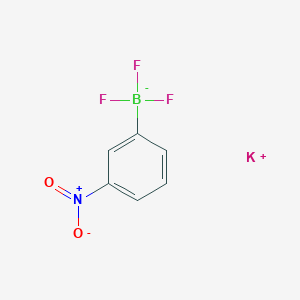

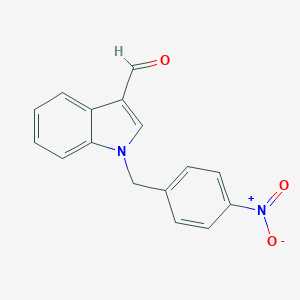

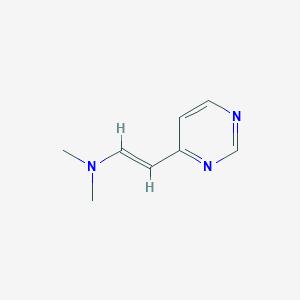

4-(2-(Dimethylamino)vinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones, involves the enamination of 2-methyl-4-pyrones with DMF-DMA, leading to highly reactive substrates that can undergo various conjugate addition/elimination or cycloaddition/elimination reactions. This process enables the selective transformation into conjugated and isoxazolyl-substituted structures, demonstrating the complexity and versatility in synthesizing similar dimethylamino vinyl pyrimidine derivatives (Obydennov et al., 2022).

Molecular Structure Analysis

Studies on similar molecules, such as 6-amino-5-[(E)-1,2-bis(methoxycarbonyl)vinyl]-2-methoxy-3-methylpyrimidin-4(3H)-one, reveal that these compounds contain a pyrimidine ring and a bis(methoxycarbonyl)vinyl moiety with specific molecular dimensions indicating delocalized bonding within the pyrimidine ring. This structural analysis sheds light on the molecular architecture of 4-(2-(Dimethylamino)vinyl)pyrimidine analogs (Low et al., 1994).

Chemical Reactions and Properties

6-Vinyl- and 6-(azavinyl)pyrimidinediones, compounds bearing resemblance in functional groups to 4-(2-(Dimethylamino)vinyl)pyrimidine, undergo cycloaddition reactions with electron-deficient olefins. These reactions highlight the reactivity of the dimethylamino vinyl group in pyrimidine derivatives towards forming more complex heterocycles through cycloaddition and Michael-type reactions, offering insight into potential chemical behaviors (Walsh & Wamhoff, 1989).

Physical Properties Analysis

The photophysical properties of compounds structurally similar to 4-(2-(Dimethylamino)vinyl)pyrimidine, such as enamino-substituted 4-pyrones, exhibit solvatochromism accompanied by a strong increase in fluorescence intensity in alcohols. These findings provide a basis for understanding the photophysical behavior of 4-(2-(Dimethylamino)vinyl)pyrimidine derivatives, which could demonstrate valuable photophysical properties like large Stokes shift and good quantum yield (Obydennov et al., 2022).

Chemical Properties Analysis

The reactivity of the dimethylamino group in 4-(2-(Dimethylamino)vinyl)pyrimidine and its analogs is highlighted in studies showing hindered internal rotation around the C–N bond. This characteristic impacts the electronic properties of the molecule, influencing its chemical behavior and interactions. Such studies on substituted 4-(NN-dimethylamino)pyrimidines underline the nuanced chemical properties that could be expected from 4-(2-(Dimethylamino)vinyl)pyrimidine derivatives (Riand, Chenon, & Lumbroso-Bader, 1980).

Applications De Recherche Scientifique

Synthesis and Biological Activity

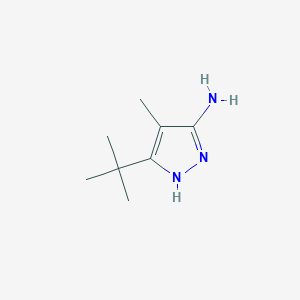

4-(2-(Dimethylamino)vinyl)pyrimidine derivatives exhibit a range of biological activities, making them valuable in scientific research, particularly in the field of medicinal chemistry. For instance, the synthesis of new tetrahydropyrimidine derivatives, including 6-(2-(dimethylamino)vinyl)-1,2,3,4tetrahydropyrimidine, has shown promising antimicrobial properties. These derivatives are synthesized using 1,2,3,4-tetrahydropyrimidine-5-carboxylate as a versatile building block. The antimicrobial evaluation of these compounds has revealed significant potential, highlighting the importance of pyrimidine derivatives in developing chemotherapeutic drugs for various diseases, including bacterial, fungal infections, and even cancer (Kheder, Mabkhot, & Farag, 2011).

Molecular Recognition and Hydrogen Bonding

Poly(2-vinyl-4,6-diamino-1,3,5-triazine) (PVDAT) efficiently binds pyrimidine derivatives, including those similar to 4-(2-(Dimethylamino)vinyl)pyrimidine, through hydrogen bonding from water solutions. This binding capacity is crucial for molecular recognition of nucleic acid bases and their derivatives, which is essential for understanding genetic material interactions and designing drugs targeting specific genetic sequences (Asanuma, Ban, Gotoh, Hishiya, & Komiyama, 1998).

Photophysical Properties and Fluorophores Design

The study of 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones, closely related to 4-(2-(Dimethylamino)vinyl)pyrimidine, reveals their potential in designing novel merocyanine fluorophores. These compounds exhibit significant solvatochromism and enhanced fluorescence intensity in certain solvents, making them valuable in the development of photophysical probes and sensors. Their large Stokes shift and good quantum yield are particularly promising for applications requiring high sensitivity and specificity in fluorescence-based detection methods (Obydennov, Nigamatova, Shirinkin, Melnikov, Fedin, Usachev, Simbirtseva, Kornev, & Sosnovskikh, 2022).

Safety And Hazards

I couldn’t find specific safety data for “4-(2-(Dimethylamino)vinyl)pyrimidine”. However, it’s important to note that this compound is not intended for human or veterinary use1. It should be handled with care and used only for research purposes1.

Orientations Futures

The future directions for “4-(2-(Dimethylamino)vinyl)pyrimidine” are not clear due to the lack of specific information. However, the related compound “2-(2-(Dimethylamino)vinyl)-4-pyrones” has been used as a building block for the synthesis of conjugated 4-pyrone derivatives2. These derivatives have shown promising photophysical properties, suggesting potential applications in the design of novel merocyanine fluorophores2.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

(E)-N,N-dimethyl-2-pyrimidin-4-ylethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEMTDHEIXQJAS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=NC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=NC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Dimethylamino)vinyl)pyrimidine | |

CAS RN |

20973-86-8 |

Source

|

| Record name | Ethenamine, N,N-dimethyl-2-(4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020973868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)